molecular formula C15H19AsN2O3 B14646526 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54011-00-6

4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

Cat. No.: B14646526
CAS No.: 54011-00-6
M. Wt: 350.24 g/mol
InChI Key: ITFYRXPGPNPPEQ-UHFFFAOYSA-N
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Description

4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound with a unique structure that includes an arsenic atom bonded to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-ethylaniline with 2-methylphenylarsine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its original state or to other arsenic-containing compounds.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Reduced arsenic compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its arsenic-based therapeutic properties.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules. The arsenic atom can form bonds with sulfur-containing amino acids in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[Ethylphenyl]aniline: Lacks the arsenic atom, making it less reactive in certain chemical reactions.

    4-[Methylphenyl]arsanyl]aniline: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness

4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to the presence of both an ethyl group and an arsenic atom, which confer distinct chemical and biological properties

Properties

CAS No.

54011-00-6

Molecular Formula

C15H19AsN2O3

Molecular Weight

350.24 g/mol

IUPAC Name

4-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI Key

ITFYRXPGPNPPEQ-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-]

Origin of Product

United States

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